molecular formula C5H13NO B1365977 4-(Methylamino)butan-1-ol CAS No. 42042-68-2

4-(Methylamino)butan-1-ol

Cat. No. B1365977
CAS RN: 42042-68-2
M. Wt: 103.16 g/mol
InChI Key: DBKSSENEKWOVKL-UHFFFAOYSA-N
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Description

4-(Methylamino)butan-1-ol is a chemical compound with the molecular formula C5H13NO . It is also known by other names such as 4-Methylaminobutanol .


Molecular Structure Analysis

The molecular structure of 4-(Methylamino)butan-1-ol consists of 5 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 103.163 Da and the monoisotopic mass is 103.099716 Da .


Physical And Chemical Properties Analysis

4-(Methylamino)butan-1-ol is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Application Summary

“4-(Methylamino)butan-1-ol” has been used in the field of catalysis, specifically in bimolecular condensation reactions . It was used in an experiment involving Ag–CeO2 decorated multiwalled carbon nanotubes .

Methods of Application

In the experiment, hybrid composite nanomaterials with 5 wt% active component contents were applied as catalysts for the dehydrogenation and consecutive bimolecular condensation of a primary alcohol, butan-1-ol . The materials used included CeO2/MWCNTs, Ag/MWCNTs, and Ag–CeO2/MWCNTs .

Results or Outcomes

The results showed diversified properties among the materials. CeO2/MWCNTs showed the catalytic activity of pure cerium oxide despite its much lower content . Products obtained over Ag/MWCNTs did not contain ketone or ester in spite of higher dehydrogenation . Ag–CeO2/MWCNTs showed superior catalytic activity and selectivity towards subsequent C–C coupling, thus significantly higher yield of the symmetrical ketone (heptan-4-one) was achieved . At 400 °C, the yield of the ketone over CeO2/MWCNTs and over Ag–CeO2/MWCNTs were 1 and 28%, respectively .

Safety And Hazards

The compound is classified under the GHS07 category . It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

4-(methylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-6-4-2-3-5-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKSSENEKWOVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431413
Record name 4-(Methylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)butan-1-ol

CAS RN

42042-68-2
Record name 4-(Methylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylamino)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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